molecular formula C12H15N5O3 B7539688 1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide

1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide

Cat. No. B7539688
M. Wt: 277.28 g/mol
InChI Key: OOOMNHMQHZYJLN-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide is a chemical compound that belongs to the class of pyridazine derivatives. It has gained significant attention in the scientific community due to its potential application in various fields such as medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide is not fully understood. However, it has been reported to act by inhibiting specific enzymes and proteins involved in various biological processes. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been reported to inhibit the activity of protein kinase C (PKC), a protein involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been reported to induce apoptosis (programmed cell death) in cancer cells. Furthermore, it has been shown to improve insulin sensitivity and reduce blood glucose levels in diabetic animals.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide in lab experiments is its high potency and specificity. It has been reported to exhibit activity at low concentrations and to selectively target specific enzymes and proteins. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the research on 1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide. One possible direction is the investigation of its potential application in the treatment of other diseases such as neurodegenerative disorders and cardiovascular diseases. Another direction is the synthesis of novel derivatives with improved solubility and bioavailability. Furthermore, the development of new synthetic methods and the investigation of the mechanism of action of this compound can also be potential future directions.

Synthesis Methods

The synthesis of 1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide involves the reaction of 2-amino-5-methylpyrazole, 1-(2-bromoethyl)-4-methoxybenzene, and 1,3-dimethyl-6-chloropyridazine-4,5-dione in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The final product is obtained after purification using chromatographic techniques.

Scientific Research Applications

1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide has been extensively studied for its potential application in the field of medicine. It has been reported to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities. In addition, it has shown promising results in the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease. Furthermore, it has been investigated for its potential application as a herbicide and as a building block for the synthesis of novel materials.

properties

IUPAC Name

1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3/c1-16-8-9(7-13-16)14-12(19)10-3-4-11(18)17(15-10)5-6-20-2/h3-4,7-8H,5-6H2,1-2H3,(H,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOOMNHMQHZYJLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)NC(=O)C2=NN(C(=O)C=C2)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-methoxyethyl)-N-(1-methylpyrazol-4-yl)-6-oxopyridazine-3-carboxamide

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